Stereochemical Identity: Epi-DPA Is the Less Polar Epimer with a Cis-Diol Configuration Distinct from DPA
Reduction of phaseic acid methyl ester (5 mg, from tomato plants) yielded two epimeric dihydrophaseates separable by TLC. The less polar epimer was designated epi-dihydrophaseic acid. Comparison of NMR and IR spectra revealed that the secondary hydroxyl in the less polar epimer (epi-DPA) is cis to the oxymethylene group, placing both hydroxyl groups on the same side of the 6-membered ring; in the more polar epimer (DPA), the secondary hydroxyl is trans to the oxymethylene group [1]. This structural distinction is the basis for all downstream differences in chromatographic behavior, enzymatic recognition, and biological fate.
| Evidence Dimension | TLC polarity and stereochemical configuration (4′-OH orientation) |
|---|---|
| Target Compound Data | Epi-DPA: less polar epimer; secondary hydroxyl cis to oxymethylene group; both hydroxyls on same face of 6-membered ring (cis-diol) |
| Comparator Or Baseline | DPA: more polar epimer; secondary hydroxyl trans to oxymethylene group; hydroxyls on opposite faces of 6-membered ring |
| Quantified Difference | Qualitative polarity difference enabling TLC separation; distinct NMR chemical shifts and IR H-bonding patterns between epimers |
| Conditions | TLC separation of epimeric dihydrophaseates (silica gel); NMR and IR spectroscopic comparison (Milborrow, 1975) |
Why This Matters
Without an authentic epi-DPA standard, the less polar epimer cannot be distinguished from DPA by retention time or mass alone in LC–MS; procurement of verified epi-DPA is required for unambiguous chromatographic peak assignment.
- [1] Milborrow, B.V. (1975). The absolute configuration of phaseic and dihydrophaseic acids. Phytochemistry, 14(4), 1045–1053. DOI: 10.1016/0031-9422(75)85184-3 View Source
